molecular formula C8H22N2O2Zn B13816272 Bis(2-(dimethylamino)ethoxy)ZINC

Bis(2-(dimethylamino)ethoxy)ZINC

Cat. No.: B13816272
M. Wt: 243.7 g/mol
InChI Key: KIXXWSGTOZPSGZ-UHFFFAOYSA-N
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Description

Bis(2-(dimethylamino)ethoxy)ZINC is an organozinc compound known for its unique chemical properties and applications in various fields This compound is characterized by the presence of two dimethylaminoethoxy groups attached to a central zinc atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-(dimethylamino)ethoxy)ZINC typically involves the reaction of dimethylaminoethanol with zinc chloride. The reaction is carried out in an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

2(CH3)2NCH2CH2OH+ZnCl2(CH3)2NCH2CH2O-Zn-OCH2CH2N(CH3)2+2HCl2 \text{(CH}_3\text{)}_2\text{NCH}_2\text{CH}_2\text{OH} + \text{ZnCl}_2 \rightarrow \text{(CH}_3\text{)}_2\text{NCH}_2\text{CH}_2\text{O-Zn-OCH}_2\text{CH}_2\text{N(CH}_3\text{)}_2 + 2 \text{HCl} 2(CH3​)2​NCH2​CH2​OH+ZnCl2​→(CH3​)2​NCH2​CH2​O-Zn-OCH2​CH2​N(CH3​)2​+2HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, including temperature control and the use of catalysts to accelerate the reaction.

Chemical Reactions Analysis

Types of Reactions

Bis(2-(dimethylamino)ethoxy)ZINC undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form zinc oxide and other by-products.

    Reduction: It can participate in reduction reactions, often acting as a reducing agent.

    Substitution: The dimethylaminoethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Halogenating agents like chlorine or bromine are often employed.

Major Products Formed

    Oxidation: Zinc oxide and dimethylaminoethanol.

    Reduction: Reduced zinc species and modified organic compounds.

    Substitution: Halogenated derivatives and other substituted products.

Scientific Research Applications

Bis(2-(dimethylamino)ethoxy)ZINC has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-zinc bonds.

    Biology: Investigated for its potential role in biological systems, including enzyme inhibition and metal ion transport.

    Medicine: Explored for its therapeutic potential in drug development and as a diagnostic tool.

    Industry: Utilized in the production of polymers, coatings, and other materials due to its catalytic properties.

Mechanism of Action

The mechanism of action of Bis(2-(dimethylamino)ethoxy)ZINC involves its ability to coordinate with various substrates through its zinc center. This coordination facilitates the transfer of electrons and the formation of new chemical bonds. The molecular targets include organic molecules with functional groups that can interact with the zinc atom, leading to various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-(dimethylamino)ethyl) ether: Shares similar structural features but lacks the central zinc atom.

    2-(2-(Dimethylamino)ethoxy)ethanol: A precursor in the synthesis of Bis(2-(dimethylamino)ethoxy)ZINC.

    Dimethylaminoethanol: A simpler compound with similar functional groups.

Uniqueness

This compound is unique due to its central zinc atom, which imparts distinct chemical reactivity and coordination properties. This makes it particularly valuable in catalysis and as a reagent in organic synthesis, distinguishing it from other similar compounds.

Properties

Molecular Formula

C8H22N2O2Zn

Molecular Weight

243.7 g/mol

IUPAC Name

2-(dimethylamino)ethanol;zinc

InChI

InChI=1S/2C4H11NO.Zn/c2*1-5(2)3-4-6;/h2*6H,3-4H2,1-2H3;

InChI Key

KIXXWSGTOZPSGZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCO.CN(C)CCO.[Zn]

Origin of Product

United States

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